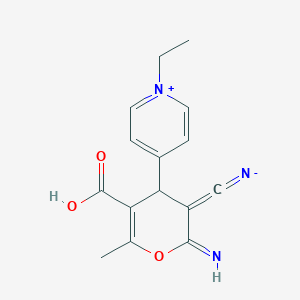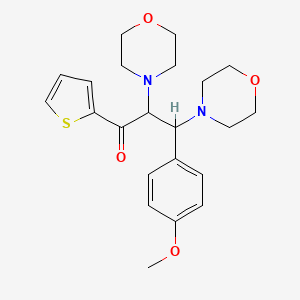![molecular formula C20H10F14N2O4 B15021778 N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]](/img/structure/B15021778.png)
N,N'-biphenyl-4,4'-diylbis[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is a complex fluorinated organic compound. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, resistance to degradation, and unique reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide typically involves multiple steps, including the introduction of fluorine atoms and the formation of amide bonds. One common synthetic route involves the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecules using reagents such as sulfur tetrafluoride or hydrogen fluoride.
Amidation: Formation of amide bonds through the reaction of carboxylic acids with amines in the presence of coupling agents like dicyclohexylcarbodiimide.
Trifluoromethoxylation: Introduction of trifluoromethoxy groups using reagents like trifluoromethyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and amidation processes, often carried out in specialized reactors to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common to achieve high purity and yield.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogen exchange or amide bond formation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other fluorinated compounds and materials.
Biology: Investigated for its potential as a bioactive molecule with unique interactions with biological systems.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and unique reactivity.
Industry: Utilized in the development of advanced materials, coatings, and polymers with enhanced properties.
作用機序
The mechanism of action of 2,2,3,3-tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, leading to unique binding affinities and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetrafluoro-1,4-butanediol: A simpler fluorinated compound with similar fluorine content but different functional groups.
2,2,3,3-Tetrafluoropropionamide: Another fluorinated amide with a simpler structure.
2,2,3,3-Tetrafluorobutanediol: A related compound with similar fluorine content but different functional groups.
Uniqueness
2,2,3,3-Tetrafluoro-N-{4’-[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamido]-[1,1’-biphenyl]-4-yl}-3-(trifluoromethoxy)propanamide is unique due to its complex structure, multiple fluorine atoms, and the presence of trifluoromethoxy groups. These features impart distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C20H10F14N2O4 |
|---|---|
分子量 |
608.3 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-N-[4-[4-[[2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanoyl]amino]phenyl]phenyl]-3-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C20H10F14N2O4/c21-15(22,17(25,26)39-19(29,30)31)13(37)35-11-5-1-9(2-6-11)10-3-7-12(8-4-10)36-14(38)16(23,24)18(27,28)40-20(32,33)34/h1-8H,(H,35,37)(H,36,38) |
InChIキー |
HYXPGALCWLOZFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)

![N-tert-butyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B15021702.png)
![[1,2,4]Triazolo[4,3-b][1,2,4]triazin-3-amine](/img/structure/B15021710.png)
![4-chloro-2-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B15021718.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B15021725.png)
![2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![6-(4-ethoxyphenyl)-3-methyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021762.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)-2-hydroxy-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B15021767.png)

![6-(4-chlorophenyl)-N-(4-methylbenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021779.png)

